6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
Description
This compound is a nicotinamide derivative featuring a 1,2,4-triazole substituent at the 6-position of the pyridine ring and an N-linked 3-(trifluoromethyl)phenyl group. Its molecular structure combines a heterocyclic core with electron-withdrawing trifluoromethyl and triazole moieties, which are critical for modulating physicochemical properties and biological interactions. The compound is cataloged under multiple synonyms, including MLS000721403 and ZINC1387938, and has been supplied for research purposes since at least 1998 .
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-2-1-3-12(6-11)22-14(24)10-4-5-13(20-7-10)23-9-19-8-21-23/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZOYQCJSGKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free processes and environmentally benign conditions to construct the triazole ring and introduce the trifluoromethyl group .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), halogenating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it induces apoptosis in cancer cells by inhibiting key enzymes and disrupting cellular processes . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural Variations and Core Modifications
The table below compares the target compound with analogs differing in substituents, core structures, and functional groups:
Key Observations
Core Structure Influence :
- The nicotinamide core in the target compound (pyridine-3-carboxamide) differs from benzothiazole () and quinazoline () analogs. Nicotinamide derivatives often exhibit improved solubility compared to benzothiazoles due to the polar carboxamide group .
- Quinazoline-based compounds () demonstrate antimicrobial activity, suggesting that the target compound’s triazole and trifluoromethyl groups may similarly enhance bioactivity, albeit through distinct mechanisms.
Substituent Effects :
- The 3-trifluoromethylphenyl group in the target compound contrasts with the 4-fluorophenyl group in Compound 36 (). The CF₃ group’s strong electron-withdrawing nature may enhance metabolic stability and receptor binding compared to fluorine .
- Triazole positioning : In Compound 36, the triazole is attached via a benzylthio linker at the 4-position, whereas the target compound features direct 6-position triazole substitution. This difference likely impacts steric interactions and conformational flexibility .
The target compound’s nicotinamide core may offer advantages in mammalian cell permeability compared to benzothiazole or benzamide derivatives .
Physicochemical Properties: The target compound’s molecular weight (~406 Da, inferred from analogs in and ) aligns with typical drug-like molecules. Compound 36’s HPLC purity of 85.3% () suggests synthetic challenges in nicotinamide-triazole derivatives, which may apply to the target compound as well.
Biological Activity
6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The triazole moiety and trifluoromethyl group contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H10F3N5O |
| Molecular Weight | 305.25 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting enzymatic activity.
- Antimicrobial Properties : Studies have shown that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi .
- Anticancer Activity : The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit substantial antibacterial and antifungal properties. For example:
- Antibacterial Activity : A study demonstrated that various triazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL .
Anticancer Activity
The potential anticancer effects of this compound have been explored in several studies:
- Cell Line Studies : In vitro studies showed that this compound could induce significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 49.85 µM against A549 lung cancer cells .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives similar to this compound:
- Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited MIC values lower than those of standard antibiotics .
- Anticancer Evaluation : Another study focused on the effect of triazole-containing compounds on breast cancer cell lines. The results indicated a marked reduction in cell viability and increased apoptosis rates .
Summary of Findings
Q & A
Q. What are the established synthetic routes for 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling a nicotinamide derivative with a triazole-containing intermediate. Key steps include:
- Nicotinamide Activation : Reacting 6-chloronicotinamide with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C to introduce the triazole moiety .
- Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to conjugate the triazolyl-nicotinamide intermediate with 3-(trifluoromethyl)aniline. Solvent choice (e.g., THF or DCM) and temperature (25–40°C) influence reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Yield optimization requires precise stoichiometry and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., triazole protons at δ 8.2–8.5 ppm, CF₃ group at δ 120–125 ppm in ¹³C) and verify substitution patterns .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
- Mass Spectrometry (HRMS/ESI-MS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 363.08 for C₁₅H₁₁F₃N₆O) .
- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .
Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?
- Methodological Answer :
- LogP : Calculated ~2.5 (moderate lipophilicity due to CF₃ and triazole groups), requiring DMSO or PEG-400 for in vitro solubility .
- pH Stability : Stable in PBS (pH 7.4) but degrades under acidic conditions (pH <4), necessitating buffered storage .
- Photostability : Light-sensitive; assays should use amber vials or low-light conditions to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
- Orthogonal Validation : Re-test activity using multiple assays (e.g., enzymatic inhibition + cell viability) .
- Purity Reassessment : Verify compound integrity via HPLC (≥95% purity) and quantify degradation products .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across concentrations (1 nM–100 µM) to confirm potency thresholds .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against specific molecular targets?
- Methodological Answer :
- Core Modifications : Replace the triazole with imidazole or tetrazole to assess binding affinity changes .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance target interaction .
- In Silico Docking : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., kinase ATP-binding pockets) .
- Biological Testing : Prioritize derivatives with >50% inhibition in primary screens for secondary validation (e.g., pharmacokinetics) .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography (biotinylated compound + streptavidin beads) or CETSA (cellular thermal shift assay) to isolate binding proteins .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected signaling pathways (e.g., MAPK/STAT3) .
- In Vivo Models : Test efficacy in xenograft mice (e.g., 10–50 mg/kg, oral) with biomarker analysis (e.g., tumor size, cytokine levels) .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolic Stability : Assess liver microsome half-life (e.g., human/rat) to identify rapid clearance issues .
- Prodrug Design : Modify the amide group to ester or carbamate to enhance bioavailability .
- Formulation Optimization : Use nanoemulsions or liposomes to improve aqueous solubility and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
